molecular formula C20H15NO2 B2570735 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol CAS No. 78685-85-5

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

Cat. No. B2570735
CAS RN: 78685-85-5
M. Wt: 301.345
InChI Key: IEMSNWKDTDMZQQ-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal that was isolated as the main product from the reaction of benzil and o-aminophenol in THF . The structure of the product is confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis .


Synthesis Analysis

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves the condensation of α-diketones and primary amines . This is an interesting synthetic subject, especially in coordination chemistry, since the resulting products, α-diSchiff-bases, are potentially bidentate ligands providing various options to modify electronic and steric effect and coordination properties of nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has been confirmed by elemental analysis, common spectroscopic methods, and X-ray crystallographic analysis . It is a stable hemiacetal hydrogen bonded to THF in equimolar ratio .


Chemical Reactions Analysis

The reaction of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol with copper (II) nitrate in acetonitrile led to oxidative decomposition and formation of tetrakis (μ-benzoato-κ 2 O:O)bis (2-phenyl-1,3-benzoxazole-κN)dicopper (II) as the final product . The complex has been structurally characterized by X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The stable hemiacetal 2,3-diphenyl-2H-1,4-benzoxazin-2-ol was synthesized from benzil and o-aminophenol in THF, confirmed by spectroscopic methods and X-ray crystallography (Marjani, Asgarian, & Mousavi, 2007).
  • Structural Characterization in Copper(II) Reactions : In reactions with copper(II) nitrate, 2,3-diphenyl-2H-1,4-benzoxazin-2-ol underwent oxidative decomposition, leading to the formation of a complex structurally characterized by X-ray crystallography (Marjani, Asgarian, & Mousavi, 2008).

Biological and Pharmaceutical Applications

  • Neuroprotective Agents : Derivatives of 1,4-benzoxazine, such as 2-alkylamino-substituted ones, showed potential as neuroprotective agents. They demonstrated the ability to inhibit oxidative stress-mediated neuronal degeneration in vitro and in animal models (Blattes et al., 2005).
  • Herbicide Development : The benzoxazine derivatives, including variants of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, have been explored for their potential as herbicides, demonstrating strong peroxidizing herbicidal activity on various plant species (Sumida et al., 1995).

Chemical Properties and Reactions

  • Intramolecular Reactions : Studies on the formation of 2H-1,4-benzoxazine derivatives involved exploring the mechanism of formation and the use of tagged atoms for analysis (Gromachevskaya et al., 1988).
  • Thermoset Synthesis : The aromatic diamine-based benzoxazines, including derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol, were synthesized and their properties as high-performance thermosets were studied, highlighting their thermal stability and versatility (Lin et al., 2008).

Ecological and Agronomic Research

  • Allelochemical Studies : The 1,4-benzoxazin-3(4H)-ones, including 2,3-diphenyl derivatives, have been studied for their allelochemical properties, demonstrating potential agronomic utility due to their phytotoxic, antimicrobial, and insecticidal properties (Macias et al., 2006).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2,3-diphenyl-1,4-benzoxazin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSNWKDTDMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

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